molecular formula C21H27NO B054964 (R)-benproperine CAS No. 124678-30-4

(R)-benproperine

Cat. No. B054964
M. Wt: 309.4 g/mol
InChI Key: JTUQXGZRVLWBCR-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-benproperine is a chemical compound that belongs to the class of antitussive agents. It is a chiral molecule that exists in two enantiomeric forms, (R)-benproperine and (S)-benproperine. The (R)-enantiomer is the active form of the drug and is used in the treatment of cough and respiratory disorders.

Scientific Research Applications

Antitussive Activity

  • (R)-benproperine phosphate and its enantiomers have been synthesized and evaluated for their antitussive (cough suppressant) activity. Studies have shown that both the racemate and the enantiomers of benproperine phosphate have marked antitussive efficacy, with the racemate demonstrating greater activity than each of the two enantiomers alone (Li Yan, 2004).
  • Another study compared the antitussive effect of the R-(+)- and S-(-)-enantiomers of benproperine with that of the racemate, finding no advantage in using either enantiomer over the racemate regarding their antitussive effect (S. Chen et al., 2004).

Cancer Treatment and Metastasis Suppression

  • S-Benproperine, an active stereoisomer of benproperine, has been identified as a potential metastasis inhibitor, particularly in suppressing cancer migration and tumor metastasis by targeting ARPC2. This stereoisomer shows strong inhibitory effects on cancer cell migration and invasion, without affecting normal cells (Hyun-Jin Jang et al., 2022).
  • Another study indicated that benproperine phosphate, a cough suppressant, exhibits a significant anticancer effect on pancreatic cancer. It induces autophagy-mediated cell death by triggering AMPK/mTOR-mediated autophagy initiation and disturbing RAB11A-mediated autophagosome-lysosome fusion (Huanyu Zhang et al., 2020).

Pharmacokinetics and Drug Binding

  • Enantioselective pharmacokinetic studies of benproperine in healthy volunteers have revealed significant differences in plasma levels of the enantiomers. This study highlights the enantioselective nature of benproperine's pharmacokinetics following oral administration (Z. Du et al., 2000).
  • The interaction between benproperine and human serum albumin has been explored, showing that benproperine binds to human serum albumin via electrostatic attraction and hydrophobic interaction. This binding leads to conformational changes in the albumin, important for understanding drug transportation and metabolism (Di Wu et al., 2018).

properties

CAS RN

124678-30-4

Product Name

(R)-benproperine

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

1-[(2R)-1-(2-benzylphenoxy)propan-2-yl]piperidine

InChI

InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3/t18-/m1/s1

InChI Key

JTUQXGZRVLWBCR-GOSISDBHSA-N

Isomeric SMILES

C[C@H](COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3

SMILES

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3

Canonical SMILES

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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